3-Methyl-6-phenyl-1-indanone
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Overview
Description
3-Methyl-6-phenyl-1-indanone is a chemical compound belonging to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-1-indanone typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction conditions usually involve heating the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-phenyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-6-phenyl-1-indanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-1-indanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, modulation of receptor functions, or interference with cellular signaling pathways .
Comparison with Similar Compounds
3-Phenyl-1-indanone: Similar in structure but lacks the methyl group at the 3-position.
6-Methoxy-3-phenyl-1-indanone: Contains a methoxy group instead of a methyl group.
Indane-1,3-dione: A structurally related compound with different functional groups.
Uniqueness: 3-Methyl-6-phenyl-1-indanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
71823-53-5 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-6-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-9-16(17)15-10-13(7-8-14(11)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
InChI Key |
MGBNTDJKXLILSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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